Stannane, (sebacoyldioxy)bis(tributyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

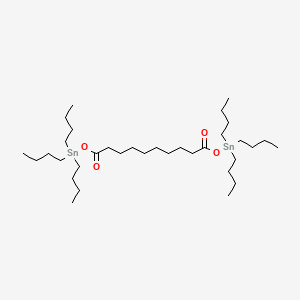

“Stannane, (sebacoyldioxy)bis(tributyl-” is a compound with the molecular formula C34H70O4Sn2. It is a type of organotin compound, which are compounds with tin linked to hydrocarbons . This product is intended for research use only.

Synthesis Analysis

Organotin compounds or stannanes, which include “Stannane, (sebacoyldioxy)bis(tributyl-”, are organometallic compounds containing tin-carbon bonds . The first organotin compound was diethyltin diiodide, discovered by Edward Frankland in 1849 . The area of organotin chemistry grew rapidly in the 1900s, especially after the discovery of the Grignard reagents, which are useful for producing Sn-C bonds .Chemical Reactions Analysis

Organotin hydrides, such as “Stannane, (sebacoyldioxy)bis(tributyl-”, are very good radical reducing agents due to the relatively weak, nonionic bond between tin and hydrogen . They can be used in various reactions, including dehalogenation and intramolecular radical cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of “Stannane, (sebacoyldioxy)bis(tributyl-” include a molecular weight of 780.3 g/mol. The predicted boiling point is 513.2±60.0 °C .科学的研究の応用

Catalytic and Synthetic Applications

Stannane derivatives, including tributylstannane compounds, have been widely utilized in various catalytic and synthetic reactions. Hanamoto et al. (2002) demonstrated the use of tributyl(1-fluorovinyl)stannane in palladium-catalyzed carbonylative coupling reactions, showcasing its utility in producing aryl 1-fluorovinyl ketones (Hanamoto, Handa, & Mido, 2002). Similarly, Williams and Fultz (2005) explored the use of (E)-(3-(methoxymethoxy)prop-2-ene-1,2-diyl) bis-tributylstannane as a reactive allylation reagent, highlighting its effectiveness in producing 1,2-diol derivatives (Williams & Fultz, 2005).

Organometallic Chemistry

In organometallic chemistry, stannane derivatives have shown significant reactivity and utility. For instance, Anselme et al. (1993) investigated bis(2,4,6-triisopropylphenyl)(fluorenylidene)stannane, revealing its reactivity with compounds having active hydrogen atoms and its potential in forming various stannanes (Anselme et al., 1993).

Asymmetric Synthesis and Stereoselectivity

Tributylstannane compounds have been pivotal in asymmetric synthesis and stereoselective reactions. Masyuk and Mineeva (2016) discussed the synthesis of β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane and its application in asymmetric allylation, underscoring its role in producing optically active compounds (Masyuk & Mineeva, 2016). Moreover, Miura, Wang, and Hosomi (2005) demonstrated the high diastereoselectivity of hydrostannylation reactions using dibutyl(trifluoromethanesulfoxy)stannane, emphasizing its use in synthesizing gamma- and delta-stannylated alcohols with specific stereochemical outcomes (Miura, Wang, & Hosomi, 2005).

作用機序

Safety and Hazards

特性

IUPAC Name |

bis(tributylstannyl) decanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4.6C4H9.2Sn/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;6*1-3-4-2;;/h1-8H2,(H,11,12)(H,13,14);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBCWUBOOSRCSZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70O4Sn2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184184 |

Source

|

| Record name | Stannane, (sebacoyldioxy)bis(tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30099-72-0 |

Source

|

| Record name | Stannane, (sebacoyldioxy)bis(tributyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030099720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, (sebacoyldioxy)bis(tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1357205.png)

![3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357215.png)

![1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1357238.png)